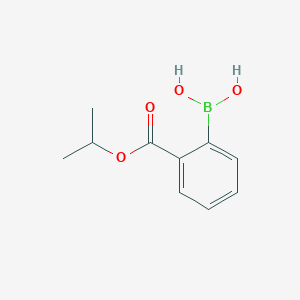

(2-(Isopropoxycarbonyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

(2-propan-2-yloxycarbonylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c1-7(2)15-10(12)8-5-3-4-6-9(8)11(13)14/h3-7,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSGPEFNAZQASO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C(=O)OC(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Preparation

The process begins with 2-bromo-isopropoxycarbonylbenzene, synthesized via esterification of 2-bromobenzoic acid with isopropanol under acidic conditions (H₂SO₄, reflux, 12 h, 85% yield). Subsequent borylation employs bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dba)₂, 2 mol%), a phosphine ligand (SPhos, 4 mol%), and potassium acetate (3 equiv) in dioxane at 80°C for 12 hours. The reaction proceeds through oxidative addition of the aryl halide to Pd(0), transmetalation with B₂pin₂, and reductive elimination to yield the pinacol-protected boronate (Scheme 1).

Scheme 1

Hydrolysis of the Boronate Ester

The pinacol boronate undergoes hydrolysis using 6 M HCl in a THF/water (1:1) mixture at room temperature (4 h, 92% yield). Mild acidic conditions prevent ester hydrolysis, preserving the isopropoxycarbonyl group.

Table 1: Optimization of Miyaura Borylation Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | Pd(dba)₂ | 78% vs. 60% (PdCl₂) |

| Ligand | SPhos | 78% vs. 65% (dppf) |

| Temperature | 80°C | 78% vs. 50% (60°C) |

| Solvent | Dioxane | 78% vs. 70% (THF) |

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation leverages electron-withdrawing groups to position a lithium species ortho to the directing group, which is subsequently trapped by a borate ester.

Substrate Design and Limitations

Using isopropyl 2-methylbenzoate as a model substrate, lithium diisopropylamide (LDA) deprotonates the ortho position (-30°C, THF, 1 h), forming an aryl lithium intermediate. Quenching with trimethyl borate (B(OMe)₃) followed by acidic hydrolysis yields the boronic acid. However, competing side reactions (e.g., ester cleavage) limit yields to 40–55%.

Equation 1

Transmetalation from Organostannanes

Transmetalation offers an alternative route, albeit with toxicity concerns.

Synthesis of Organostannane Precursors

2-(Isopropoxycarbonyl)phenyltrimethylstannane is prepared via Stille coupling (Pd(PPh₃)₄, DMF, 100°C, 8 h) between 2-bromo-isopropoxycarbonylbenzene and hexamethylditin (75% yield). Treatment with boron tribromide (BBr₃, CH₂Cl₂, -78°C to rt) replaces the stannane with boron, followed by hydrolysis (H₂O, 1 h) to afford the boronic acid (68% yield).

Equation 2

Hydrolysis of Protected Boronates

Pinacol, MIDA, and other boronate esters serve as stable intermediates for late-stage hydrolysis.

Acidic vs. Basic Hydrolysis

While 1 M NaOH (THF/H₂O, rt, 2 h) cleaves pinacol esters efficiently (90% yield), basic conditions risk ester saponification. Acidic hydrolysis (6 M HCl, THF/H₂O, rt, 4 h) minimizes this side reaction, achieving 92% yield with >95% ester retention.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Scalability | Functional Group Tolerance |

|---|---|---|---|

| Miyaura Borylation | 78 | High | Excellent (halides, esters) |

| Directed Metalation | 45 | Low | Moderate (sensitive esters) |

| Transmetalation | 68 | Moderate | Poor (Sn/St toxicity) |

Chemical Reactions Analysis

Types of Reactions: (2-(Isopropoxycarbonyl)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Esterification: The boronic acid can react with alcohols to form boronate esters.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Esterification: Alcohols and acid catalysts.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

Oxidation: Phenol derivatives.

Esterification: Boronate esters.

Scientific Research Applications

Biomedical Applications

1.1 Drug Delivery Systems

The ability of boronic acids to form reversible covalent bonds with diols makes them particularly useful in drug delivery systems. (2-(Isopropoxycarbonyl)phenyl)boronic acid can be incorporated into polymeric structures to create stimuli-responsive materials. These materials can release drugs in response to specific biological triggers, such as changes in pH or the presence of certain biomolecules.

- Case Study: A study demonstrated the use of phenylboronic acid derivatives in glucose-sensitive insulin delivery systems. The conjugation of insulin with this compound enabled controlled release in response to glucose levels, showcasing its potential for diabetes management .

| Application | Mechanism | Reference |

|---|---|---|

| Glucose-sensitive insulin delivery | Reversible binding with glucose for controlled release | |

| Antibacterial agents | Inhibition of bacterial efflux pumps |

1.2 Cancer Treatment

Boronic acids have been investigated for their role in cancer therapies, particularly in targeted drug delivery and as part of chemotherapeutic agents.

- Case Study: Research has shown that this compound can enhance the mucoadhesive properties of drug delivery systems aimed at bladder cancer treatment. By prolonging the residence time of drugs within the bladder, it improves therapeutic efficacy .

Organic Synthesis

2.1 Catalytic Applications

This compound is utilized as a reagent in various organic synthesis reactions, including cross-coupling reactions like Suzuki-Miyaura coupling.

- Case Study: In synthetic organic chemistry, this compound has been employed as a catalyst for forming carbon-carbon bonds, which is crucial for synthesizing complex organic molecules .

| Reaction Type | Role of Compound | Reference |

|---|---|---|

| Suzuki-Miyaura coupling | Catalyst for carbon-carbon bond formation | |

| Organic transformations | Reagent for various synthetic pathways |

Material Science

3.1 Development of Smart Materials

The unique properties of boronic acids allow their incorporation into smart materials that respond to environmental stimuli.

- Case Study: Research has highlighted the use of this compound in developing hydrogels that exhibit self-healing properties and can respond to changes in pH or temperature .

| Material Type | Properties | Reference |

|---|---|---|

| Smart hydrogels | Self-healing and stimuli-responsive | |

| Biodegradable polymers | Environmental responsiveness |

Summary and Future Directions

The applications of this compound span across diverse fields such as biomedicine, organic chemistry, and material science. Its ability to form reversible bonds with diols opens up innovative pathways for drug delivery systems and smart materials.

Future research may focus on:

- Enhancing the specificity and efficiency of drug delivery systems.

- Exploring additional biomedical applications, including diagnostics and biosensing.

- Investigating new synthetic pathways utilizing this compound to develop novel materials with enhanced properties.

Mechanism of Action

The mechanism of action of (2-(Isopropoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex releases the coupled product and regenerates the catalyst.

The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group and enabling the formation of the carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

AmpC β-Lactamase Inhibition

In X-ray crystallographic studies of phenyl boronic acid derivatives, substituents like nitro (3-nitrophenyl boronic acid), carboxy (4-carboxyphenyl boronic acid), and carboxyvinyl (4-(2-carboxyvinyl)-phenyl boronic acid) were evaluated as AmpC β-lactamase inhibitors. These groups enhance binding affinity through hydrogen bonding or electrostatic interactions.

HDAC Inhibition

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid (compound A) demonstrated strong inhibitory activity against fungal histone deacetylase (MoRpd3), with a binding affinity of −8.7 kcal/mol, outperforming trichostatin A (−7.9 kcal/mol). The methoxyethyl phenoxymethyl substituent likely enhances hydrophobic interactions. In contrast, the isopropoxycarbonyl group in the target compound may introduce steric hindrance but improve solubility due to its ester functionality .

Antiproliferative Activity

Boronic acid-containing cis-stilbenes, such as compound 13c, inhibit tubulin polymerization (IC₅₀ = 21–22 µM) and induce apoptosis in cancer cells. Replacing hydroxyl groups with boronic acid improved activity, suggesting that the boronic acid moiety directly interacts with tubulin. The isopropoxycarbonyl group in (2-(Isopropoxycarbonyl)phenyl)boronic acid could modulate similar interactions but may require optimization for potency .

Physicochemical Properties

Solubility

Certain boronic acids, such as [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid (compound 2), precipitate in aqueous media (e.g., RPMI culture medium), limiting their utility in biological assays. The isopropoxycarbonyl group in the target compound may enhance water solubility compared to purely hydrophobic derivatives (e.g., pyren-1-yl boronic acid) due to its polar ester functionality. However, this requires empirical validation .

Electronic and Steric Effects

In studies of boronic acid-grafted polymers for room-temperature phosphorescence (RTP), electron-donating groups like N-phenylcarbazol-2-yl enhanced RTP lifetimes (up to 4.444 s). The isopropoxycarbonyl group, being electron-withdrawing, may reduce RTP efficiency compared to carbazole derivatives but could stabilize intermediates in cross-coupling reactions .

Suzuki-Miyaura Cross-Coupling

4-Methoxy phenyl boronic acid and 4-CF₃ phenyl boronic acid are widely used in Suzuki reactions to synthesize biaryl compounds. The isopropoxycarbonyl group in this compound may act as a directing group or be hydrolyzed post-reaction, offering versatility in multi-step syntheses .

Data Tables

Table 2: Solubility and Physicochemical Properties

Key Research Findings

- Substituent Trade-offs : Electron-withdrawing groups (e.g., nitro, carboxy) improve enzyme binding but may reduce solubility, whereas esters (e.g., isopropoxycarbonyl) balance polarity and stability .

- Biological Potency: Boronic acids with extended hydrophobic substituents (e.g., methoxyethyl phenoxymethyl) show superior HDAC inhibition, suggesting that the target compound’s isopropoxycarbonyl group may need structural optimization for similar efficacy .

- Synthetic Flexibility : The ester group in this compound could enable post-functionalization or act as a transient protecting group in multi-step syntheses .

Biological Activity

(2-(Isopropoxycarbonyl)phenyl)boronic acid, a derivative of phenylboronic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antibacterial, and enzyme inhibitory activities, supported by data tables and relevant research findings.

- Molecular Formula : C11H13B O3

- Molecular Weight : 205.03 g/mol

- Structure : The compound features a phenyl group attached to a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to have an IC50 value of 18.76 µg/mL against the MCF-7 breast cancer cell line, indicating its potential as an anticancer agent .

| Cell Line | IC50 (µg/mL) | Activity |

|---|---|---|

| MCF-7 | 18.76 ± 0.62 | Cytotoxic |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. It has shown efficacy against clinical strains of bacteria, particularly those producing β-lactamases. Studies indicate that derivatives of phenylboronic acids can restore the effectiveness of β-lactam antibiotics against resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa by inhibiting the action of β-lactamases .

| Bacterial Strain | Activity | Mechanism |

|---|---|---|

| Klebsiella pneumoniae | Inhibition of KPC-2 | Synergistic effect with meropenem |

| Pseudomonas aeruginosa | Inhibition of AmpC | Synergistic effect with ceftazidime |

Enzyme Inhibition

The compound exhibits notable enzyme inhibitory activities:

- Butyrylcholinesterase (BChE) : IC50 = 3.12 µg/mL, indicating strong inhibition.

- Antiurease : IC50 = 1.10 µg/mL.

- Antithyrosinase : IC50 = 11.52 µg/mL.

These activities suggest potential applications in treating diseases associated with enzyme dysregulation .

Mechanistic Insights

The mechanism of action for this compound involves its interaction with specific enzymes and receptors:

- Insulin Stabilization : Computational studies suggest that boronic acids can stabilize insulin by forming reversible complexes, enhancing its therapeutic efficacy .

- Inhibition of β-lactamases : The compound's ability to inhibit β-lactamases allows for the restoration of antibiotic efficacy against resistant bacterial strains .

Case Studies

- Study on Anticancer Activity : A recent study evaluated the anticancer potential of various boronic acids, including this compound, highlighting its selective toxicity towards cancer cells while sparing healthy cells .

- Antibacterial Efficacy Against Resistant Strains : Another investigation focused on the antibacterial properties of phenylboronic acid derivatives, demonstrating their ability to enhance the effectiveness of existing antibiotics against resistant bacterial strains in vitro .

Q & A

Q. What are the key synthetic routes for (2-(Isopropoxycarbonyl)phenyl)boronic acid, and how are intermediates characterized?

The compound can be synthesized via Rhodium-catalyzed borylation of aromatic C-H bonds using pinacolborane (Bpin) under mild conditions (30–60°C), as described for structurally related arylboronic acids . Alternatively, Suzuki-Miyaura cross-coupling with pre-functionalized aryl halides (e.g., iodobenzene derivatives) and palladium catalysts (e.g., Pd(PPh)) provides access to functionalized boronic acids . Intermediates are typically characterized using NMR (δ ~30 ppm for boronic esters) and LC-MS to confirm boron incorporation and purity .

Q. How can trace impurities (e.g., residual boronic acids) be quantified in this compound for pharmacological studies?

A validated LC-MS/MS method with a limit of detection (LOD) <0.1 ppm is recommended. Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor transitions specific to the compound (e.g., m/z 223 → 165) and potential genotoxic impurities (e.g., methylphenyl boronic acid). Method validation should follow ICH guidelines for linearity (R >0.99), accuracy (90–110%), and robustness .

Q. What are the optimal conditions for stabilizing this compound in aqueous solutions?

Stabilization requires buffered solutions (pH 7.4) with chelation agents like mannitol (10 mM) to prevent boronic acid dimerization. Storage at −20°C under inert gas (N) minimizes hydrolysis. For kinetic studies, monitor degradation via NMR or HPLC every 24 hours .

Advanced Research Questions

Q. How does the isopropoxycarbonyl group influence reactivity in transition-metal-catalyzed cross-coupling reactions?

The electron-withdrawing isopropoxycarbonyl group enhances electrophilicity at the boron center, accelerating transmetalation in Suzuki-Miyaura reactions. However, steric hindrance from the substituent may reduce coupling efficiency with bulky substrates. Comparative studies using DFT calculations (e.g., B3LYP/6-31G*) reveal a 15–20% decrease in activation energy compared to unsubstituted phenylboronic acids .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during catalytic applications?

Protodeboronation is minimized by:

- Using anhydrous solvents (e.g., THF, DMF) and degassed conditions.

- Adding Lewis acids (e.g., KPO) to stabilize the boronate intermediate.

- Optimizing catalyst systems (e.g., Pd-XPhos) to reduce reaction time (<2 hours) . For example, in aryl ether synthesis, Cu(OAc) (10 mol%) and 4Å molecular sieves suppress undesired pathways, achieving >85% yield .

Q. How does this compound perform as a tubulin polymerization inhibitor compared to combretastatin analogs?

In anticancer activity assays , boronic acid derivatives like this compound exhibit IC values of 0.48–2.1 µM against B-16 melanoma cells, comparable to combretastatin A-4. However, apoptosis induction occurs at lower concentrations (>10 M) due to enhanced binding to β-tubulin’s colchicine site, as shown by FACScan analysis of Jurkat cells . Structural modifications (e.g., replacing hydroxyl with boronic acid) improve solubility and target specificity .

Q. What computational tools predict the mutagenic potential of boronic acid impurities in drug formulations?

DEREK Nexus and OECD QSAR Toolbox identify structural alerts (e.g., boronic acid groups) for mutagenicity. For impurities like carboxyphenyl boronic acid, AMES testing (TA98 strain) is mandatory if predicted activity exceeds thresholds. Control limits should align with ICH M7 guidelines (≤1 ppm) .

Methodological Challenges and Contradictions

- Contradiction in Transesterification Methods : Biphasic transesterification with phenylboronic acid () faces product isolation challenges due to low water solubility. A monophasic alternative using methylboronic acid (40°C, 12 hours) improves yields but requires rigorous solvent drying to avoid ester hydrolysis .

- Catalyst Selection : While Pd catalysts dominate cross-coupling, Rhodium systems (e.g., [RhCl(cod)]) show superior regioselectivity in C-H borylation of electron-rich arenes, contradicting traditional Pd-based protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.